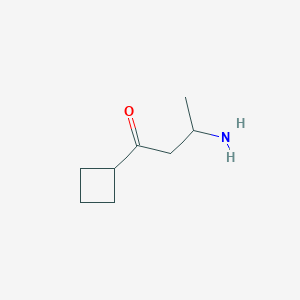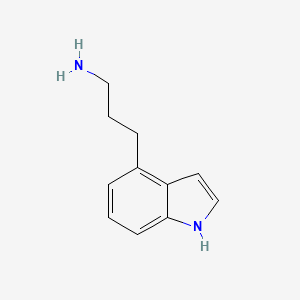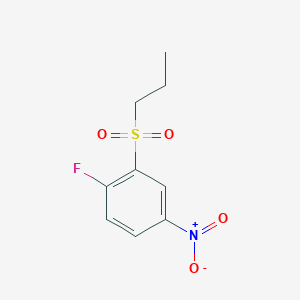
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a propane-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity of the benzene ring.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of nitro groups.
Nucleophilic Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Product: 1-Amino-4-fluoro-2-(propane-1-sulfonyl)benzene.
Substitution Product: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Aplicaciones Científicas De Investigación
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
1-Fluoro-4-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
1-Fluoro-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and chemical properties.
1-Fluoro-4-(2-nitro-1-propenyl)benzene: Contains a different nitro-substituted alkyl group, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C9H10FNO4S |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-fluoro-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
Clave InChI |
NSQDNJPCYCFREF-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


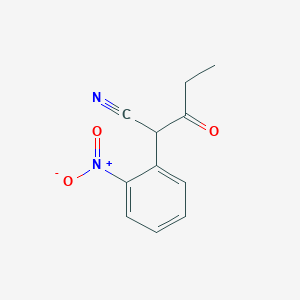
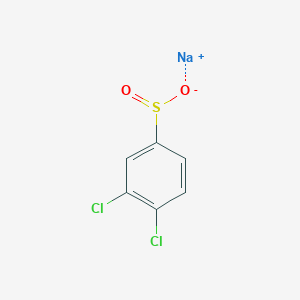
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
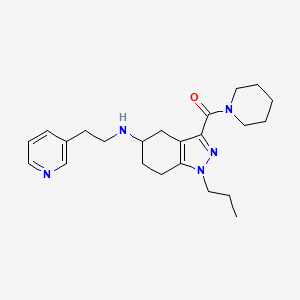
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
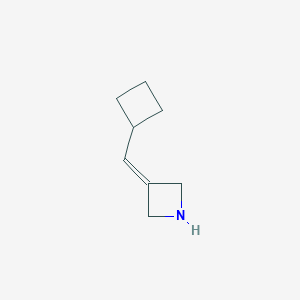
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
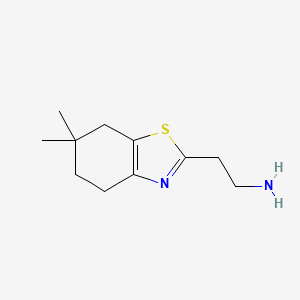
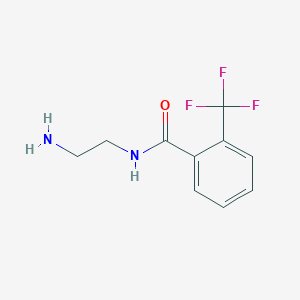
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
